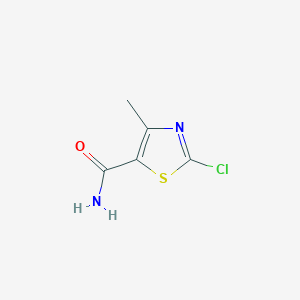![molecular formula C13H23NO5 B3289227 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid CAS No. 856417-72-6](/img/structure/B3289227.png)
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid
Overview
Description
“2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid” is a chemical compound with the CAS Number: 856417-72-6 . It has a molecular weight of 273.33 . The IUPAC name for this compound is 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxycyclohexyl)acetic acid . It is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO5/c1-12(2,3)19-11(17)14-9(10(15)16)13(18)7-5-4-6-8-13/h9,18H,4-8H2,1-3H3,(H,14,17)(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 273.33 .Scientific Research Applications
Application in Ionic Liquid Synthesis
Scientific Field
Green Chemistry / Synthetic Chemistry
Application Summary
The compound is used to create a series of room-temperature ionic liquids derived from tert-butoxycarbonyl-protected amino acids (Boc-AAILs), which are applied in dipeptide synthesis.
Methods of Application
Boc-AAILs are synthesized by neutralizing 1-ethyl-3-methylimidazolium hydroxide with commercially available Boc-protected amino acids. These ionic liquids are then used as starting materials in dipeptide synthesis, employing distinctive coupling reagents to enhance amide formation without the addition of base .
Results Summary
The use of Boc-AAILs in dipeptide synthesis has resulted in satisfactory yields within 15 minutes, demonstrating their efficiency as reactants and reaction media in organic synthesis .
Application in Heterocyclic Compound Synthesis
Scientific Field
Organic Chemistry / Heterocyclic Chemistry
Application Summary
This compound is involved in the synthesis of racemic 2-(tert-butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, a new derivative of β-(1,2,4-triazol-1-yl)alanine with potential biological activity.
Methods of Application
The synthesis process includes alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate to achieve the final compound .
Results Summary
The overall yield of the synthesis process is reported to be 68%, indicating an efficient method for producing this new derivative, which could have a wide spectrum of biological activities .
Application in N-Carboxyanhydride (NCA) Formation
Scientific Field
Polymer Chemistry / Peptide Synthesis
Application Summary
The compound is utilized in the formation of N-carboxyanhydrides (NCAs), which are key intermediates in the synthesis of polypeptides and other polymers.
Methods of Application
The formation of NCAs involves reactions that increase in spontaneity with peptide length, suggesting a method for synthesizing stable NCAs’ for further applications in polymer chemistry .
Results Summary
The study indicates that the reactions to form NCAs are spontaneous, providing a pathway for the efficient synthesis of polypeptides and related polymers .
Application in Chiral Separation Techniques
Scientific Field
Analytical Chemistry / Chiral Technologies
Application Summary
This compound is instrumental in developing methods for the chiral separation of important pharmaceutical intermediates, which is crucial for the production of enantiomerically pure drugs.
Methods of Application
An effective approach to separate chiral compounds from a mixture involves using this compound as a chiral selector or as part of the stationary phase in chromatographic techniques .
Results Summary
The process has been developed to eliminate the need for salinization and dissociation processes, reducing the use of several organic solvents and improving the efficiency of chiral separation .
Application in Synthesis of β-Hydroxy Acids
Scientific Field
Organic Synthesis / Medicinal Chemistry
Application Summary
The compound is used in the synthesis of β-hydroxy acids, which are valuable chemical and medicinal intermediates found in a wide range of natural products and pharmaceuticals.
Methods of Application
Synthesis involves reduction and inversion methods to produce erythro and threo isomers of β-hydroxy acids, utilizing the compound as a key intermediate .
Results Summary
The erythro isomer has been obtained in excellent yield using sodium borohydride, and the threo isomer has been effectively converted with 100% efficiency by inversion, showcasing the method’s cost-effectiveness and potential for large-scale synthesis .
Application in Neuromodulator Synthesis
Scientific Field
Neurochemistry / Pharmaceutical Chemistry
Application Summary
This compound plays a role in the synthesis of neuromodulators, which are substances that modulate the nervous system’s activity and are used in the treatment of various neurological conditions.
Methods of Application
The compound is used as a precursor in the synthesis of γ-amino β-hydroxybutyric acid (GABOB), a known neuromodulator, through a series of chemical transformations .
Results Summary
The synthesis pathway has been optimized to produce GABOB efficiently, which is used as a hypotensive drug and involved in human metabolism, indicating the compound’s importance in neuromodulator synthesis .
Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
2-(1-hydroxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9(10(15)16)13(18)7-5-4-6-8-13/h9,18H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSVJQVMRJYFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C1(CCCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid | |
CAS RN |
856417-72-6 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



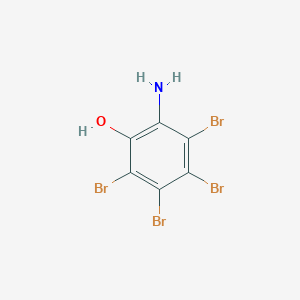
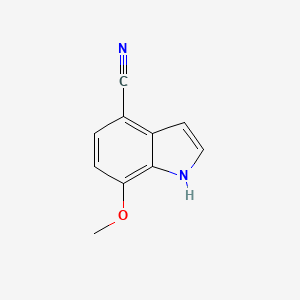

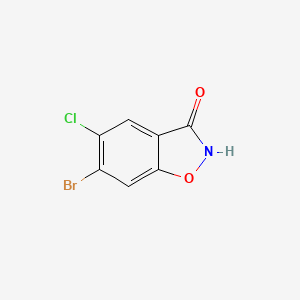
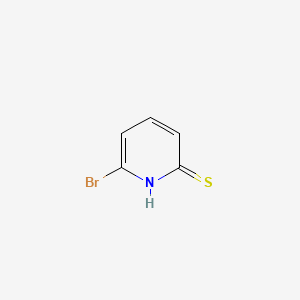
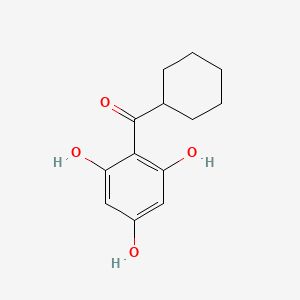
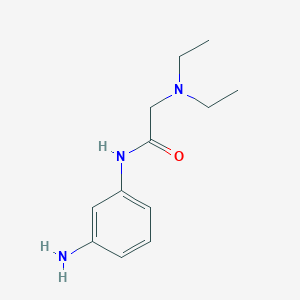
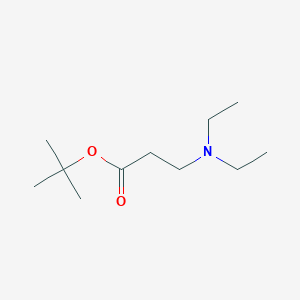
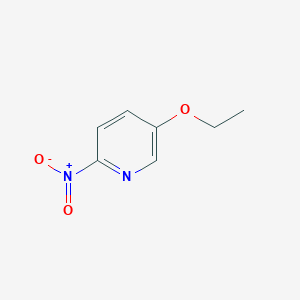


![2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid](/img/structure/B3289226.png)

